2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole
Description
2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a 4-chlorobenzylthio substituent at the 2-position and a methyl group at the 1-position of the benzimidazole core. Its molecular formula is C₁₅H₁₂ClN₂S, with a molecular weight of 296.79 g/mol. The compound is synthesized via copper-catalyzed three-component coupling reactions, as demonstrated by the preparation of 2-(4-chlorobenzyl)-1-methyl-1H-benzo[d]imidazole (3l) with a 92% yield and confirmed purity via NMR spectroscopy .
The benzimidazole scaffold is known for its versatility in medicinal and materials chemistry. In this compound, the 4-chlorobenzylthio group introduces sulfur-based electronic interactions, while the methyl group enhances steric stability. The adsorption mechanism follows the Villamil model, involving both physical and chemical interactions with metal surfaces .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-18-14-5-3-2-4-13(14)17-15(18)19-10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYMYQVIXGVYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 1-methyl-1H-benzo[d]imidazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Position on the Benzyl Group
- This positional change alters electronic distribution, as the para-substitution in the target compound allows for optimal resonance stabilization .
2-((4-Methoxyphenylthio)-1-methyl-1H-benzo[d]imidazole (3s, ):
The methoxy group is electron-donating, increasing electron density on the benzimidazole ring. This contrasts with the electron-withdrawing chloro group in the target compound, which enhances electrophilicity and metal surface interactions .
Core Modifications
- 2-(4-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole (8a, ): Replacing the thioether with a propargyloxy group reduces sulfur-mediated adsorption capabilities.
- 2-((2-(2,6-Dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole (): The 2,6-dimethylphenoxyethyl chain enhances hydrophobicity, improving adsorption on non-polar surfaces. However, the absence of a methyl group at the 1-position reduces steric protection of the benzimidazole nitrogen .
Functional Performance Comparisons
Corrosion Inhibition
The target compound outperforms analogues due to the synergistic effects of the 4-chloro group (enhancing electrophilicity) and methyl group (improving stability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
